molecular formula C15H14N4O2 B7884927 5-Methyl-6-(4-(4-oxopyridin-1(4H)-yl)phenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one

5-Methyl-6-(4-(4-oxopyridin-1(4H)-yl)phenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No. B7884927
M. Wt: 282.30 g/mol
InChI Key: OYKRWJFUYGBWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-6-(4-(4-oxopyridin-1(4H)-yl)phenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-6-(4-(4-oxopyridin-1(4H)-yl)phenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-6-(4-(4-oxopyridin-1(4H)-yl)phenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Methyl-6-(4-(4-oxopyridin-1(4H)-yl)phenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one involves the condensation of 4-(4-oxopyridin-1(4H)-yl)benzaldehyde with 5-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one in the presence of a suitable catalyst.

Starting Materials
4-(4-oxopyridin-1(4H)-yl)benzaldehyde, 5-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one, Suitable catalyst

Reaction
Step 1: Dissolve 4-(4-oxopyridin-1(4H)-yl)benzaldehyde and 5-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture and stir at room temperature for a suitable time., Step 3: Purify the product by column chromatography or recrystallization.

properties

IUPAC Name

5-methyl-6-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-14(17-18-15(21)16-10)11-2-4-12(5-3-11)19-8-6-13(20)7-9-19/h2-10H,1H3,(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKRWJFUYGBWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NNC(=O)N1)C2=CC=C(C=C2)N3C=CC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-(4-(4-oxopyridin-1(4H)-yl)phenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one

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